9-Chloro-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
CAS No.: 303060-29-9
Cat. No.: VC16084888
Molecular Formula: C26H18ClFN2O
Molecular Weight: 428.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303060-29-9 |
|---|---|
| Molecular Formula | C26H18ClFN2O |
| Molecular Weight | 428.9 g/mol |
| IUPAC Name | 9-chloro-5-(4-fluorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C26H18ClFN2O/c27-20-9-12-25-22(14-20)24-15-23(19-6-5-16-3-1-2-4-18(16)13-19)29-30(24)26(31-25)17-7-10-21(28)11-8-17/h1-14,24,26H,15H2 |
| Standard InChI Key | OOKRFUKWXZYURM-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)F |
Introduction
9-Chloro-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c] oxazine is a complex heterocyclic compound featuring a unique arrangement of aromatic and heteroaromatic systems. Its molecular formula is C26H18ClFN2O, with a molecular weight of approximately 405.85 g/mol . This compound is characterized by its chlorinated and fluorinated phenyl groups, which contribute to its chemical properties and potential biological activities.
Synthesis
The synthesis of 9-Chloro-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c] oxazine typically involves multi-step synthetic routes. Common methods include condensation reactions and cyclization processes. Microwave-assisted synthesis has also been explored for enhancing yields and reducing reaction times in the formation of similar heterocycles.
Biological Activity and Potential Applications
Compounds in the oxazine class have been noted for their varied biological activities, including potential applications in medicinal chemistry. The specific biological activity of 9-Chloro-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c] oxazine remains to be fully elucidated through experimental studies. Interaction studies are crucial for understanding how this compound interacts with biological systems, which may involve molecular docking and dynamic simulations to elucidate its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Several compounds share structural similarities with 9-Chloro-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c] oxazine. A comparison with these compounds highlights its unique features:
These comparisons illustrate how variations in substituents can significantly affect chemical behavior and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume